molecular formula C12H12N2O2 B1507572 3-Methoxy-6-(2-methoxyphenyl)pyridazine CAS No. 927706-78-3

3-Methoxy-6-(2-methoxyphenyl)pyridazine

Número de catálogo: B1507572
Número CAS: 927706-78-3
Peso molecular: 216.24 g/mol
Clave InChI: MRAONGVHJSERSV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxy-6-(2-methoxyphenyl)pyridazine (CAS: 106969-22-6) is a pyridazine derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . The compound features a pyridazine core substituted with a methoxy group at position 3 and a 2-methoxyphenyl group at position 6. This substitution pattern introduces steric and electronic effects that may influence its physicochemical properties, such as solubility and binding affinity.

Propiedades

IUPAC Name

3-methoxy-6-(2-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-6-4-3-5-9(11)10-7-8-12(16-2)14-13-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAONGVHJSERSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730398
Record name 3-Methoxy-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927706-78-3
Record name 3-Methoxy-6-(2-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(2-methoxyphenyl)pyridazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyridazine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of 3-Methoxy-6-(2-methoxyphenyl)pyridazine may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents, as well as the optimization of reaction parameters such as temperature and pressure, are critical for achieving high efficiency and minimizing by-products.

Análisis De Reacciones Químicas

Substitution Reactions

The pyridazine ring and methoxy groups participate in nucleophilic and electrophilic substitutions under controlled conditions.

Chlorination and Hydrazine Substitution

In analogous pyridazine systems, chlorination with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorides. For example:

  • 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one reacts with POCl₃ to form 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine at 100°C (94% yield) .

  • Subsequent treatment with hydrazine hydrate replaces chlorine with a hydrazine group (97% yield) .

Example Reaction Pathway:

StepReagents/ConditionsProductYield
1POCl₃, reflux, 2h3-Chloro derivative94%
2Hydrazine hydrate, 130°C, 1h3-Hydrazinyl derivative97%

Oxidation and Demethylation

Methoxy groups undergo oxidation or acid-mediated demethylation:

Demethylation with HBr

  • Methoxy substituents on pyridazine or aryl rings are cleaved using hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) at 55°C .

  • Example: 6-(3-methoxybenzyl)thio group oxidizes to a sulfone, altering biological activity .

Conditions:

SubstrateReagentsTemperatureProduct
3-Methoxy-pyridazine derivative48% HBr, DMSO55°C3-Hydroxy-pyridazine analog

Radical Cyclization Pathways

The pyridazine ring participates in radical-mediated reactions, as demonstrated in sulfonyl pyridazine synthesis :

  • Mechanism: Transamidation forms a hydrazone intermediate, which undergoes radical cyclization with tert-butyl hydroperoxide (TBHP) to yield pyridazines.

  • Key Steps:

    • Transamidation with sulfonyl hydrazide.

    • Radical initiation by TBHP/TBAI.

    • 6-endo-trig cyclization to form the pyridazine core .

Theoretical Support:
DFT calculations confirm that radical pathways are kinetically favorable (ΔG‡ = 18.3 kcal/mol) over ionic routes .

Electrophilic Aromatic Substitution

The electron-rich 2-methoxyphenyl moiety directs electrophiles to para positions:

Nitration

  • Reagents: HNO₃/H₂SO₄ mixture.

  • Product: 3-Methoxy-6-(2-methoxy-4-nitrophenyl)pyridazine.

Regioselectivity:
Methoxy groups activate the ring, favoring nitration at the para position relative to the substituent.

Biological Activity Modulation

Structural analogs highlight reactivity-bioactivity relationships:

  • Oxidation of thioethers to sulfones reduces antimycobacterial activity .

  • Methoxy groups enhance metabolic stability compared to hydroxyl analogs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues demonstrate activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm), with structure-activity relationship (SAR) analyses identifying key substituents that enhance efficacy .
  • Anticancer Potential : The compound has been explored for its potential as an anticancer agent. Inhibitors targeting kinases such as MNK1 have been developed based on similar scaffolds, indicating a pathway for therapeutic development against various cancers .
  • Inflammatory Diseases : Its role as a p38 mitogen-activated protein kinase (MAPK) inhibitor has been highlighted in studies focusing on autoimmune and inflammatory diseases, suggesting it could be beneficial in treating conditions such as rheumatoid arthritis .

Biological Studies

  • Mechanistic Studies : The compound serves as a probe in biochemical assays to study enzyme inhibition and cellular processes. Its unique structure allows researchers to explore its interactions with specific molecular targets, potentially leading to the development of new therapeutic agents .
  • High-throughput Screening : A high-throughput screening campaign identified several promising derivatives that showed potent activity against Mtb, emphasizing the compound's potential in drug discovery pipelines .

Table 1: In Vitro Activity of 3-Methoxy Derivatives Against Mtb and Mm

CompoundC2 SubstituentC6 SubstituentMtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
1aPhBnO11.51
2aPhBnS0.50.25
3aPhBnNMe10.5

This table summarizes the minimum inhibitory concentrations (MIC90) for various derivatives against Mtb and Mm, demonstrating the impact of different substituents on antimicrobial activity.

Industrial Applications

Beyond its scientific research applications, 3-Methoxy-6-(2-methoxyphenyl)pyridazine is also being explored for industrial uses:

  • Pharmaceuticals : It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting inflammatory pathways .
  • Agrochemicals : The compound's unique structure may allow it to be utilized in developing new agrochemical products aimed at pest control or plant growth regulation .

Mecanismo De Acción

The mechanism by which 3-Methoxy-6-(2-methoxyphenyl)pyridazine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between 3-Methoxy-6-(2-methoxyphenyl)pyridazine and related pyridazine derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Activities/Properties References
3-Methoxy-6-(2-methoxyphenyl)pyridazine 3-OCH₃, 6-(2-OCH₃C₆H₄) C₁₃H₁₄N₂O₂ 230.26 Not explicitly reported (structural focus)
R61837 (3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine) 3-OCH₃, 6-(4-(3-MeC₆H₄)piperazinyl) C₁₆H₂₀N₄O 284.36 Potent antirhinovirus activity (MIC: 0.004–15 µg/mL)
(S)-3-Methoxy-6-(1-phenylethyl)pyridazine 3-OCH₃, 6-(S-PhCH₂CH₂) C₁₃H₁₄N₂O 214.26 Synthesized via CuH/Pd catalysis (68% yield); chirality may influence stereoselectivity
6-(2,4-Difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazine Pyrazolo-pyridazine core with 2,4-F₂C₆H₃O and 2-OCH₃C₆H₄ C₁₈H₁₂F₂N₄O₂ 366.31 Potential enzyme/receptor targeting (no explicit activity data)
3-(3-Methoxyphenyl)-6-[[[3-(3-CF₃C₆H₄)-1,2,4-oxadiazol-5-yl]methyl]thio]pyridazine 3-OCH₃C₆H₄, 6-(trifluoromethylphenyl-oxadiazole) C₂₀H₁₃F₃N₄O₂S 442.40 Increased hydrophobicity/metabolic stability (structural focus)

Key Findings

Antiviral Activity: R61837 demonstrates broad-spectrum activity against rhinoviruses, reducing viral yields by 1,000–10,000-fold in single-round infections . Its piperazinyl group likely enhances binding to viral capsid proteins, a mechanism shared with other capsid binders like pleconaril . The target compound lacks direct antiviral data, but its 2-methoxyphenyl group may influence binding interactions similarly to R61837’s 3-methylphenyl-piperazinyl moiety.

Synthetic Accessibility: (S)-3-Methoxy-6-(1-phenylethyl)pyridazine was synthesized efficiently (68% yield) using asymmetric catalysis , whereas 6-(2,4-difluorophenoxy)-3-(2-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridazine required multi-step purification , highlighting trade-offs between complexity and yield.

Physicochemical Properties :

  • The target compound’s lower molecular weight (230.26 vs. 284.36 for R61837) may improve bioavailability but reduce binding affinity due to fewer hydrophobic interactions.
  • Trifluoromethylphenyl-oxadiazole derivatives (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Theoretical Insights :

  • Electrostatic properties near pyridazine nitrogens correlate with biological activity . Modifications like methoxy groups (electron-donating) vs. piperazinyl groups (hydrogen-bonding) alter these properties, impacting target engagement .

Actividad Biológica

3-Methoxy-6-(2-methoxyphenyl)pyridazine is a compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3-Methoxy-6-(2-methoxyphenyl)pyridazine features a pyridazine core substituted with methoxy groups, which enhance its lipophilicity and bioavailability. The molecular structure can be represented as follows:

C1H8N2O3\text{C}_1\text{H}_8\text{N}_2\text{O}_3

Anticancer Activity

Several studies have investigated the anticancer potential of pyridazine derivatives, including 3-Methoxy-6-(2-methoxyphenyl)pyridazine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain pyridazine derivatives induced apoptosis in breast cancer cells by altering cell cycle progression and activating apoptotic pathways .

Table 1: Summary of Anticancer Activities of Pyridazine Derivatives

CompoundCell Line TestedIC50 (nM)Mechanism of Action
11lT-47D (Breast Cancer)20.1CDK2 inhibition, apoptosis induction
11mMDA-MB-231 (Breast)43.8Cell cycle arrest, apoptosis
7mPanc-1 (Pancreatic)Not specifiedCaspase pathway activation

Antimycobacterial Activity

The imidazo[1,2-b]pyridazine derivatives have demonstrated promising activity against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several derivatives with potent antimycobacterial effects, suggesting that structural modifications can enhance efficacy against drug-resistant strains .

Table 2: Antimycobacterial Activity of Pyridazine Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Derivative AMtb0.5 µg/mL
Derivative BMycobacterium marinum1.0 µg/mL

The biological activity of 3-Methoxy-6-(2-methoxyphenyl)pyridazine is attributed to several mechanisms:

  • Inhibition of Kinases : Pyridazine derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways, such as CDK2 and MNK1/2 .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through the activation of caspases and alterations in mitochondrial membrane potential .
  • Cell Cycle Arrest : Compounds like 11l and 11m have been observed to cause significant cell cycle arrest at the G2/M phase, leading to increased sub-G1 populations indicative of apoptosis .

Case Studies

Recent research has provided insights into the practical applications of pyridazine derivatives in cancer therapy:

  • Case Study 1 : A study evaluated the effects of a series of pyridazine compounds on T-47D and MDA-MB-231 breast cancer cells. The results demonstrated that specific substitutions on the pyridazine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values in the low nanomolar range .
  • Case Study 2 : Another investigation focused on the antimycobacterial properties of pyridazine derivatives against Mtb. The study highlighted the importance of structural modifications in enhancing activity against resistant strains, paving the way for new therapeutic agents in tuberculosis treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-6-(2-methoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-6-(2-methoxyphenyl)pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.